2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{2,4-dioxo-1-[(phenylcarbamoyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a thienopyrimidine core with a phenylcarbamoyl and dimethoxyphenyl groups, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{2,4-dioxo-1-[(phenylcarbamoyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the phenylcarbamoyl and dimethoxyphenyl groups. Common reagents used in these reactions include acetic anhydride, dimethoxybenzene, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{2,4-dioxo-1-[(phenylcarbamoyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups, modifying the compound’s chemical and biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{2,4-dioxo-1-[(phenylcarbamoyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{2,4-dioxo-1-[(phenylcarbamoyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
- N-(2-(3,4-dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{2,4-dioxo-1-[(phenylcarbamoyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide stands out due to its unique combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C26H26N4O6S |
---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide |
InChI |
InChI=1S/C26H26N4O6S/c1-35-20-9-8-17(14-21(20)36-2)10-12-27-22(31)15-30-25(33)24-19(11-13-37-24)29(26(30)34)16-23(32)28-18-6-4-3-5-7-18/h3-9,11,13-14H,10,12,15-16H2,1-2H3,(H,27,31)(H,28,32) |
InChI Key |
QOMOFEPPKIZRGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC=CC=C4)OC |
Origin of Product |
United States |
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